molecular formula C₁₃H₁₉N₂O₃ B014042 N-Methylmaleimide nitroxide CAS No. 54060-41-2

N-Methylmaleimide nitroxide

Cat. No. B014042
CAS RN: 54060-41-2
M. Wt: 251.3 g/mol
InChI Key: FHTCUAVCPMMPNP-UHFFFAOYSA-N
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Description

N-Methylmaleimide (NMM) is an organic compound with the empirical formula C5H5NO2 . It is used in the synthesis of organic structure directing agents for designing silicogermanate zeolites, as a dienophile in Diels-Alder reaction, for the synthesis of biologically active pyrrolo [2,1- a ]isoquinolines, as a dipolarophile in [3 + 2] dipolar addition reactions, and as a co-monomer in atom transfer radical polymerization of styrene to obtain styrene copolymers with programmed microstructure .


Synthesis Analysis

N-Methylmaleimide can be used in Nitroxide-Mediated Polymerization (NMP), a powerful method to synthesize well-defined macromolecular architectures with precisely controlled topologies, compositions, microstructures, and functionalities . The team focused on a unique molecule, an iron-nitrosyl complex (Fe-NO), and discovered that by exposing this molecule to optical light, they could break its bond, potentially producing nitroxide .


Molecular Structure Analysis

The molecular structure of N-Methylmaleimide is represented by the SMILES string CN1C(=O)C=CC1=O . The 1H NMR spectrum of N-Methylmaleimide contains two signals: one for the hydrogen atoms of the methyl group and one for the vinylic hydrogen atoms .


Chemical Reactions Analysis

N-Methylmaleimide can be used as a dienophile in Diels-Alder reaction, for the synthesis of biologically active pyrrolo [2,1- a ]isoquinolines, as a dipolarophile in [3 + 2] dipolar addition reactions .


Physical And Chemical Properties Analysis

N-Methylmaleimide has a molar mass of 111.100 g·mol−1 and a melting point of 96 °C . It is a powder form with a melting point of 94-96 °C (lit.) .

Scientific Research Applications

  • Therapeutic Potential : Nitric oxide and nitroxyl compounds, which include derivatives of N-methylmaleimide nitroxide, show potential as therapeutic agents for age-related diseases like cancer and neurodegenerative diseases. This is due to their role in oxidative stress, a key factor in the pathogenesis of these diseases (Oliveira et al., 2018).

  • Imaging Enhancement : Isotopically substituted nitroxides significantly improve the sensitivity of electron paramagnetic resonance imaging. This enhancement allows for more accurate oxygen concentration measurements in tissues (Burks et al., 2010).

  • Radiation Sensitization : N-ethylmaleimide enhances gamma-radiation damage to Escherichia coli strain B/r when added before or during irradiation (Bridges, 1960).

  • Growth Inhibition in Bacteria and Yeasts : A toxic derivative produced photochemically from harmaline and N-methylmaleimide inhibits the growth of certain yeasts and photosynthetic bacteria (Ham et al., 1989).

  • Polymer Modification : N-methylmaleimide can be grafted to hydrocarbons and polyethylene using a peroxide initiator, resulting in concentrated products with multiple grafts per molecule (Lee & Russell, 1989).

  • Structural Analysis : The molecular structure of derivatives like 2,3-dibromo-N-methylmaleimide has been studied through vibrational spectra, which are in good agreement with theoretical predictions (Karabacak et al., 2008).

  • Biological Sample Stabilization : Stabilizing nitroxide biradical TOTAPOL in biological samples improves NMR signal enhancement in cellular preparations (McCoy et al., 2019).

  • Chemical Reactions and Interactions : Studies have been conducted on the aminolysis of NPA and Michael addition to NEM, showing varying rate constants influenced by surfactant concentration and water content in microenvironments (Fernández et al., 2005).

Safety And Hazards

N-Methylmaleimide is considered hazardous. It is fatal if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled .

properties

InChI

InChI=1S/C13H19N2O3/c1-12(2)7-9(13(3,4)15(12)18)8-14-10(16)5-6-11(14)17/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTCUAVCPMMPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1[O])(C)C)CN2C(=O)C=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968898
Record name {3-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylmaleimide nitroxide

CAS RN

54060-41-2
Record name N-Methylmaleimide nitroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054060412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {3-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ZH Du, TE Mansour - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1982 - Elsevier
… The results show that membrane particles which have their cyclase activated by any of the activators bind more N-methylmaleimide nitroxide and that the reagent was in a highly …
C Braestrup, PH Andersen - Journal of neurochemistry, 1987 - Wiley Online Library
… (1 982) Effect of adenylate cyclase activators and Mg*+ on the binding and the electron spin resonance spectra of N-methylmaleimide nitroxide in membrane particles from the liver fluke …
DF Mettrick - International journal for parasitology, 1987 - Elsevier
… Effect of adenylate cyclase activators and Mg** on the binding and the electron spin resonance spectra of N-Methylmaleimide nitroxide in membrane particles from the liver fluke …
DF Mettrick - Comparative Biochemistry of Parasitic Helminths, 1989 - Springer
5-HT is synthesised in the enterochromaffin cells of the intestinal mucosa of mammals, particularly in the proximal intestine. 5-HT is secreted into the intestinal lumen; some enters the …
GM Lloyd - Parasitology, 1986 - cambridge.org
… Effect of adenylate cyclase activators and Mg2+ on the binding and the electron spin resonance spectra of N- methylmaleimide nitroxide in membrane particles from …
S Pankratov - Journal of Biomedical Technologies, 2015 - scholar.archive.org
… 2+ on the binding and the electron spin resonance spectra of N-methylmaleimide nitroxide in membrane particles from the liver fluke Fasciola hepatica. Biochim Biophys Acta 1982, 687(…
Number of citations: 1 scholar.archive.org
DF Mettrick - Canadian journal of zoology, 1987 - cdnsciencepub.com
Les parasites ont toujours été responsables de taux élevés de mortalité chez les humains, chez les animaux domestiques et chez les animaux sauvages. L'existence des infections …
Number of citations: 3 cdnsciencepub.com

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